molecular formula C23H22BrN5O2 B2700378 9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-54-1

9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2700378
CAS No.: 873076-54-1
M. Wt: 480.366
InChI Key: BJSPNMQJVOCTCD-UHFFFAOYSA-N
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Description

9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22BrN5O2 and its molecular weight is 480.366. The purity is usually 95%.
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Scientific Research Applications

Bromophenols and Purine Derivatives in Scientific Research

1. Marine-Derived Bromophenols

Compounds similar to the one mentioned have been isolated from marine sources, such as the red alga Rhodomela confervoides. These molecules, including bromophenols coupled with nucleoside base derivatives, have been studied for their structures and potential biological activities, highlighting the marine ecosystem as a valuable source for novel compounds with potential research and therapeutic applications (Ma et al., 2007).

2. Heterocyclic Compound Synthesis

Research into the photochemical arylation of N-substituted enaminones indicates methodologies for synthesizing heterocyclic compounds, including purine derivatives. Such synthetic strategies are crucial for developing novel compounds with potential applications in medicinal chemistry and drug discovery (Iida et al., 1978).

3. Novel Drug Development

Studies have also focused on the synthesis of tricyclic xanthine derivatives, including tetrahydropyrazino[2,1-f]purinediones, for potential applications in neurodegenerative diseases. These compounds exhibit multitarget drug properties, acting on adenosine receptors and monoamine oxidases, suggesting their utility in symptomatic as well as disease-modifying treatment of conditions like Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).

4. C-C Bond Formation and Pyrimidine-Annulated Heterocycles

The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones demonstrates the utility of radical cyclization for creating C-C bonds, a key process in the development of pyrimidine-annulated heterocycles. Such chemical transformations are valuable for the synthesis of complex molecular architectures found in pharmaceuticals and research chemicals (Majumdar & Mukhopadhyay, 2003).

Properties

IUPAC Name

9-(4-bromophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O2/c1-15-5-3-6-16(13-15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(11-4-12-28(19)22)18-9-7-17(24)8-10-18/h3,5-10,13H,4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSPNMQJVOCTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)Br)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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